3-环丙基-6-{3-[4-(2,3-二甲基苯基)哌嗪-1-甲酰基]哌啶-1-基}吡啶并[1,2,3]嘧啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the piperazine and piperidine rings, and the attachment of these rings to the pyridazine ring. The exact methods would depend on the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement of these groups.Chemical Reactions Analysis
The chemical reactions involving this compound would likely be quite complex and would depend on the specific conditions and reagents used. The presence of multiple functional groups could allow for a variety of reactions to occur .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces present .科学研究应用
合成和衍生物形成
3-环丙基-6-{3-[4-(2,3-二甲苯基)哌嗪-1-羰基]哌啶-1-基}哒嗪化合物,由于其复杂的结构,可能参与潜在抗菌特性的新型化学衍生物的合成和研究。例如,已经合成了结构相似的化合物以开发抗菌剂。在一项研究中,制备了氰基-5,6-二甲基哒嗪-3-基硫)-N-(4-取代-磺酰氨基)苯基)乙酰胺并评估了其抗菌活性,表明此类结构在药物化学研究中的重要性 (A. S. Al-Kamali & A. Al-Hazmi, 2014).
抗菌活性评估
具有哌嗪和哒嗪部分的化合物已被探索其抗菌特性。合成了含有哌嗪连接基的新型双(吡唑-苯并呋喃)杂化物,并显示出显着的抗菌功效,表明此类结构在开发新的抗菌药物中的潜在用途 (Ahmed E. M. Mekky & S. Sanad, 2020).
癌症治疗的潜力
含有哌嗪部分的雄激素受体下调剂 AZD3514 被开发用于治疗晚期前列腺癌,突出了具有哌嗪和相关结构的化合物在肿瘤学中的治疗潜力 (R. Bradbury 等人,2013).
抗糖尿病应用
合成了三唑并-哒嗪-6-基取代的哌嗪,并将其作为抗糖尿病药物进行评估,特别是针对其二肽基肽酶-4 (DPP-4) 抑制潜力,证明了此类化合物在代谢紊乱治疗中的应用 (B. Bindu、S. Vijayalakshmi 和 A. Manikandan,2019).
属性
IUPAC Name |
[1-(6-cyclopropylpyridazin-3-yl)piperidin-3-yl]-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N5O/c1-18-5-3-7-23(19(18)2)28-13-15-29(16-14-28)25(31)21-6-4-12-30(17-21)24-11-10-22(26-27-24)20-8-9-20/h3,5,7,10-11,20-21H,4,6,8-9,12-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAPPGHBYFPOTQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3CCCN(C3)C4=NN=C(C=C4)C5CC5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。